NAMPT Inhibitory Activity: Class-Level Potency Inference from Patent Series
Although direct assay data for this specific compound are not publicly available, the closest publicly disclosed analog in the same patent family—1-(2-chlorophenyl)-N-(4-(3-(oxazol-5-ylmethyl)ureido)phenyl)methanesulfonamide—exhibits an EC50 of <100 nM against human NAMPT in a biochemical assay [1]. By class-level inference, the target compound is expected to fall within a similar potency range due to the conserved 2-chlorophenyl-methanesulfonamide pharmacophore [2].
| Evidence Dimension | NAMPT inhibition EC50 |
|---|---|
| Target Compound Data | Not directly measured; predicted <100 nM based on structural analogs |
| Comparator Or Baseline | 1-(2-Chlorophenyl)-N-(4-(3-(oxazol-5-ylmethyl)ureido)phenyl)methanesulfonamide: EC50 <100 nM |
| Quantified Difference | Insufficient data for direct quantification |
| Conditions | Biochemical NAMPT assay: 50 mM HEPES pH 7.5, 5 mM MgCl2, 0.1% Prionex, 0.005% Tween 20, 1 mM TCEP, room temperature |
Why This Matters
This positions the compound as a potential NAMPT inhibitor with potency comparable to early lead compounds, warranting further profiling in cellular and in vivo models.
- [1] BindingDB entry BDBM572960: EC50 <100 nM for human NAMPT. View Source
- [2] US Patent US11452717B2, generic formula encompassing methanesulfonamide NAMPT inhibitors. View Source
